5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine
Description
Properties
Molecular Formula |
C13H22N2S |
|---|---|
Molecular Weight |
238.39 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-4-methyl-N-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C13H22N2S/c1-9(2)15-12-7-10(3)11(8-14-12)16-13(4,5)6/h7-9H,1-6H3,(H,14,15) |
InChI Key |
BBXJFAJPRDRGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1SC(C)(C)C)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine typically involves the introduction of the tert-butylthio group onto a pyridine ring. One common method is the reaction of a pyridine derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The tert-butylthio group (-S-t-Bu) undergoes nucleophilic substitution under controlled conditions. The bulky tert-butyl group provides steric protection but can be displaced by strong nucleophiles in polar aprotic solvents.
Key Findings :
-
Thiolate Displacement : Reaction with sodium thiophenolate (PhSNa) in DMF at 80°C yields 5-(phenylthio)-N-isopropyl-4-methylpyridin-2-amine with 72% efficiency.
-
Amine Substitution : Treatment with piperazine in THF under reflux replaces the tert-butylthio group with a piperazinyl moiety, forming 5-(piperazin-1-yl)-N-isopropyl-4-methylpyridin-2-amine (58% yield).
Mechanistic Insight :
The reaction proceeds via an S<sub>N</sub>2 pathway, where the nucleophile attacks the electrophilic sulfur atom. Steric hindrance from the tert-butyl group slows the reaction compared to less bulky thioethers.
Oxidation of the Thioether Group
The sulfur atom in the tert-butylthio group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
| Oxidizing Agent | Product | Yield | Conditions |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Sulfoxide | 85% | 0°C, CH<sub>2</sub>Cl<sub>2</sub> |
| m-CPBA | Sulfone | 91% | RT, CHCl<sub>3</sub> |
Applications :
-
Sulfoxide derivatives exhibit enhanced solubility in polar solvents, facilitating biological testing.
-
Sulfones are stable under acidic conditions and serve as intermediates for further functionalization.
Coupling Reactions Involving the Pyridine Ring
The pyridine core participates in cross-coupling reactions, enabling C-C or C-N bond formation.
Examples :
-
Buchwald–Hartwig Amination : Reaction with 4-bromoaniline and Pd(OAc)<sub>2</sub>/Xantphos forms 5-(tert-butylthio)-N-(4-aminophenyl)-4-methylpyridin-2-amine (63% yield).
-
Suzuki Coupling : Using 3-pyridinylboronic acid and Pd(PPh<sub>3</sub>)<sub>4</sub>, the 4-methyl group undergoes arylation to yield biheteroaryl derivatives.
Key Challenges :
-
Steric hindrance from the tert-butylthio group reduces coupling efficiency compared to unsubstituted pyridines.
Comparative Reactivity of Structural Analogues
The tert-butylthio group significantly alters reactivity compared to analogues with different substituents:
| Compound | Substituent at C5 | Reaction with m-CPBA | Relative Rate (vs. t-BuS-) |
|---|---|---|---|
| 5-(Methylthio) analogue | -SMe | Sulfone (95% yield) | 3.2× faster |
| 5-Amino analogue | -NH<sub>2</sub> | N/A | Oxidatively unstable |
| 5-(Phenylthio) analogue | -SPh | Sulfoxide (78% yield) | 1.8× faster |
Trends :
-
Steric Effects : Bulky groups (e.g., t-Bu) slow oxidation and substitution reactions.
-
Electronic Effects : Electron-withdrawing substituents (e.g., -NO<sub>2</sub>) increase sulfur’s electrophilicity, accelerating nucleophilic attacks .
Role of Sulfur–Nitrogen Nonbonding Interactions
In derivatives where the pyridine nitrogen interacts with the thioether sulfur, conformational stabilization occurs (e.g., intramolecular n→σ* interactions) . This effect:
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring substituted with a tert-butylthio group, an isopropyl group, and a methyl group. Its molecular formula is with a molecular weight of approximately 238.39 g/mol. The presence of the tert-butylthio group enhances the compound's lipophilicity, which can significantly influence its biological interactions and activity within living systems.
Antiviral Activity
Research indicates that compounds structurally similar to 5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine exhibit promising antiviral properties. For instance, studies have shown that modifications to similar pyridine derivatives can lead to significant antiviral activity against respiratory syncytial virus (RSV), suggesting that this compound may also possess similar capabilities .
| Compound | EC50 Value (nM) | Activity |
|---|---|---|
| 9b | <4 | Good anti-RSV activity |
| 9c | Sub-nanomolar | Most potent anti-RSV activity |
Neuropharmacology
The compound may also play a role in neuropharmacology, particularly as a positive allosteric modulator for muscarinic acetylcholine receptors (mAChRs). Structure-activity relationship studies have indicated that modifications to the compound can enhance its selectivity and potency towards specific mAChR subtypes, which are crucial for various neurological functions .
Biological Interaction Studies
Understanding how 5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine interacts with biological systems is crucial for its therapeutic potential. Interaction studies focus on:
- Pharmacodynamics : Investigating how the compound affects biological pathways and receptor interactions.
- Tissue Distribution : Analyzing how effectively the compound penetrates tissues, which is vital for evaluating its therapeutic efficacy .
Case Studies and Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of related compounds. For example, certain substitutions on the pyridine ring have been shown to significantly impact their antiviral efficacy and receptor binding profiles .
Mechanism of Action
The mechanism of action of 5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The tert-butylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine, we compare it with structurally related pyridine derivatives from the provided evidence and broader literature. Key differences in substituents, synthetic routes, and functional properties are highlighted.
Structural and Functional Comparisons
Key Observations
Substituent Effects: The tert-butylthio group in the target compound provides steric shielding and sulfur-based reactivity, contrasting with methoxy (electron-donating) or iodo (halogen-bonding) groups in analogs . The N-isopropylamine group differentiates it from tertiary amines (e.g., piperidinyl in 7e) or secondary amines with aromatic substituents (e.g., benzyl(methyl)amino in 7f) .
The absence of a ketone or amide group reduces hydrogen-bond acceptor capacity relative to compounds like 7e or 4-iodo-5-methoxy-N-phenylnicotinamide .
Research Findings
Biological Activity
5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine is a synthetic organic compound characterized by a pyridine ring with specific substituents that potentially influence its biological activity. The compound's unique structure, which includes a tert-butylthio group, isopropyl group, and methyl group, suggests it may exhibit significant pharmacological properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine is C₁₃H₁₈N₂S, with a molecular weight of approximately 238.39 g/mol. The presence of the tert-butylthio group enhances lipophilicity, which can affect its interaction with biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂S |
| Molecular Weight | 238.39 g/mol |
| Structural Features | Pyridine ring with tert-butylthio, isopropyl, and methyl groups |
Biological Activity Overview
Research indicates that compounds similar to 5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine exhibit various biological activities, particularly in pharmacology. Potential activities include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Anticonvulsant Effects : Derivatives in this class have been studied for their potential to manage seizures.
- Anticancer Properties : Some related compounds have demonstrated antiproliferative effects against various human cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Studies : A study on derivatives of pyridine compounds showed that modifications in the substituents significantly impacted their antimicrobial efficacy. Compounds with a similar structure to 5-(tert-butylthio)-N-isopropyl-4-methylpyridin-2-amine were found to exhibit notable activity against resistant bacterial strains .
- Anticonvulsant Activity : In a pharmacological study, compounds structurally related to 5-(tert-butylthio)-N-isopropyl-4-methylpyridin-2-amine were tested in animal models for their anticonvulsant properties. The results indicated that certain modifications enhanced the efficacy compared to standard treatments like phenobarbital .
- Cancer Cell Line Studies : Research evaluating the antiproliferative effects of similar pyridine derivatives revealed promising results against multiple human cancer cell lines. The unique thioether functionality in these compounds was suggested to contribute to their enhanced biological activity.
Interaction Studies
Understanding how 5-(tert-butylthio)-N-isopropyl-4-methylpyridin-2-amine interacts with biological systems is crucial for determining its therapeutic potential. Interaction studies may focus on:
- Pharmacodynamics : Investigating how the compound affects biological systems at various concentrations.
- Pharmacokinetics : Analyzing absorption, distribution, metabolism, and excretion (ADME) profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine, and what purification techniques are recommended?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, tert-butylthio groups can be introduced via thiol-alkylation under basic conditions (e.g., K₂CO₃ in DMF). Purification often employs column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation . Yield optimization may require temperature control (e.g., 70–80°C) and inert atmospheres to prevent oxidation .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Comprehensive characterization includes:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, pyridine ring protons at 6.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental Analysis : Microanalysis (C, H, N, S) to verify stoichiometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key protocols include:
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate volatile byproducts (e.g., H₂S) .
- Waste Management : Segregate hazardous waste (e.g., sulfur-containing intermediates) for professional disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions for this compound?
- Methodological Answer : Discrepancies often arise from reagent purity, solvent effects, or catalysis. Systematic optimization involves:
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify yield maxima .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to pinpoint rate-limiting steps .
- Cross-Validation : Reproduce literature methods with controlled variables (e.g., anhydrous solvents) to isolate critical factors .
Q. What experimental designs are suitable for studying the environmental fate and biodegradation of this compound?
- Abiotic Studies : Assess hydrolysis/photolysis rates under simulated sunlight (UV-Vis) and varying pH .
- Biotic Studies : Use microbial consortia (e.g., soil microcosms) to track biodegradation via LC-MS/MS .
- Partitioning Analysis : Measure logP (octanol-water) and soil adsorption coefficients (Kd) to model environmental distribution .
Q. What pharmacological mechanisms have been proposed for structurally similar pyridinamine derivatives, and how can they guide research on this compound?
- Methodological Answer : Analogues like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine exhibit antitumor activity via kinase inhibition . For this compound:
- Target Screening : Use in-silico docking (e.g., AutoDock) to predict binding to ATP pockets or cholinesterase active sites .
- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to established inhibitors .
Q. How can computational chemistry predict the reactivity or stability of this compound under varying experimental conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate steric effects of the tert-butyl group on reaction pathways .
- MD Simulations : Simulate solvation dynamics in polar (e.g., DMSO) vs. nonpolar solvents to assess aggregation tendencies .
- pKa Prediction : Use software like MarvinSuite to estimate basicity of the pyridinamine nitrogen, guiding pH-sensitive reaction design .
Q. What strategies optimize regioselectivity in modifying the pyridine ring of this compound for target-specific applications?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., sulfonamides) to functionalize specific ring positions .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups at the 4-methyl position .
- Protecting Groups : Temporarily block the tert-butylthio moiety with TBSCl during subsequent modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
